molecular formula C7H9NO B3048679 3,4-Dimethylpyridine 1-oxide CAS No. 1796-86-7

3,4-Dimethylpyridine 1-oxide

Cat. No. B3048679
CAS RN: 1796-86-7
M. Wt: 123.15 g/mol
InChI Key: LYFNWGOUBVRWRG-UHFFFAOYSA-N
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Description

3,4-Dimethylpyridine 1-oxide is a chemical compound with the linear formula C7H11NO2 . It has a molecular weight of 141.171 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Oxidative Ammonolysis

3,4-Dimethylpyridine 1-oxide is used in the oxidative ammonolysis process. This process involves the use of vanadium oxide catalysts doped with Cr2O3, SnO2, and ZrO2 . The yields of nitriles and conversion of the starting compounds were found to depend on the CH-acidity of the latter in the gas phase .

Formation of Pyridine-3,4-dicarboxylic Acid Imide

The compound plays a role in the formation of pyridine-3,4-dicarboxylic acid imide during the oxidative ammonolysis of 3,4-dimethylpyridine . The possible mechanisms of this formation have been discussed in the literature .

Catalyst Modification

3,4-Dimethylpyridine 1-oxide is used in the modification of vanadium oxide (V2O5) catalysts. The modification is done by additions of SnO2 and ZrO2 . This modification increases the nucleophilicity of vanadyl oxygen, leading to an increased yield of 3-methyl-4-cyanopyridine and imide of pyridine-3,4-dicarboxylic acid .

Study of CH-Acidity

The compound is used in studies related to CH-acidity. A connection between CH-acidity of the methyl groups of the substrate in the gaseous phase and in the chemosorbed state and the sequence of their transformation into a cyano group has been established .

Production of Mono- and Dicyanopyridines

Mono- and dicyanopyridines are important intermediates for a number of valuable commodities such as medicines, animal feed additives, food additives, etc . 3,4-Dimethylpyridine 1-oxide is used in the production of these compounds through the process of oxidative ammonolysis .

Research on Ammonia Oxidizers

Although not directly related to 3,4-Dimethylpyridine 1-oxide, it’s worth mentioning that similar compounds (like 3,4-dimethylpyrazole phosphate) have been used in research on ammonia oxidizers . This might suggest potential applications of 3,4-Dimethylpyridine 1-oxide in similar research areas.

properties

IUPAC Name

3,4-dimethyl-1-oxidopyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-3-4-8(9)5-7(6)2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFNWGOUBVRWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=[N+](C=C1)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80307089
Record name NSC187489
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80307089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethylpyridine 1-oxide

CAS RN

1796-86-7
Record name NSC187489
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187489
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC187489
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80307089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The general procedure of Boekelheide1 for the preparation of hydroxymethylpyridines was used. Thus, a solution of freshly distilled 3,4-lutidine (46.0 g, 0.43 mol) in 120 mL of glacial acetic acid was cooled at 0° C. and then 64 mL of 30% H2O2 was added dropwise. The resulting solution was heated at 75° C. (oil-bath temperature) for 3 h. Another 20 mL of 30% H2O2 was then added and heating was continued for 18 h. Finally, 20 mL of 30% H2O2 was again added and the reaction was kept at 75° C. for another 3 h. The solution was then concentrated to about 100 mL under water-aspirator pressure, 50 mL of H2O was added and the mixture was concentrated to about one half volume. The resulting mixture was cooled (0°-5° C.) and basified to about pH 10 using cold 40% aqeuous NaOH. The mixture was then extracted with CH2Cl2 (5×) and the extract was dried (Na2CO3 +Na2SO4) and concentrated on the roto-vap to give a yellow solution. Dilution of this solution with hexane afforded a solid which was collected by filtration and then dried in vacuo to give 3,4-lutidine-N-oxide (48.0 g, 83%) as an off-white solid.
[Compound]
Name
hydroxymethylpyridines
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46 g
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120 mL
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64 mL
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20 mL
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20 mL
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Synthesis routes and methods II

Procedure details

Firstly, under an argon gas atmosphere, 27.3 g of 3,4-dimethylpyridine (Aldrich) (255 mmol) in 150 mL acetic acid solution was cooled on ice, and 25 mL of 35% hydrogen peroxide aqueous solution was added thereto, stirred at 75° C. for 3 hours. Then additional 17.5 mL of 35% hydrogen peroxide aqueous solution was added and stirred at 75° C. for 3 hours. The reaction solution was neutralized by adding an aqueous solution of sodium hydrogen carbonate, extracted with methylene dichloride. The extract was dried on salt cake and concentrated to give a solid. The obtained solid was washed with ethyl acetate to give 29.55 g of 3,4-dimethylpyridine-N-oxide (94% yield).
Quantity
27.3 g
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reactant
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25 mL
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150 mL
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17.5 mL
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

To a solution of 3,4-dimethylpyridine (100.0 g, 0.93 mol) in dichloromethane was added m-CPBA (320.0 g, 1.87 mol) at the room temperature. The reaction mixture was stirred at room temperature overnight, and then quenched with saturated solution of Na2S2O3 (100 mL). The organic layer was separated and the aqueous phase was extracted with CH2Cl2 (300 mL×3). The combined organic layers were dried over anhydrous Na2SO4, filtered and evaporated under vacuum to yield a residue that was purified by column chromatography on silica gel (10-100% MeOH in EtOAc) to give 3,4-dimethylpyridine 1-oxide (70.0 g, 61%).
Quantity
100 g
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reactant
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320 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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